2-(4-n-Butylphenyl)-3-methyl-butan-2-ol

Description

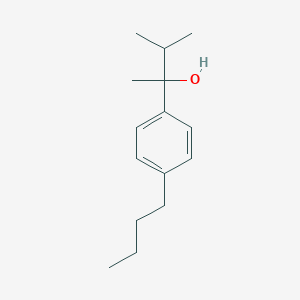

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a 4-n-butylphenyl substituent attached to a branched butanol backbone. The compound’s structure includes a benzene ring substituted with a linear butyl chain at the para position and a methyl group at the third carbon of the butan-2-ol moiety. The compound’s tertiary alcohol configuration and aryl substitution suggest low water solubility and moderate volatility compared to simpler aliphatic alcohols .

Properties

IUPAC Name |

2-(4-butylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-6-7-13-8-10-14(11-9-13)15(4,16)12(2)3/h8-12,16H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHPVENRORHHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction serves as a cornerstone for constructing the tertiary alcohol moiety in 2-(4-n-Butylphenyl)-3-methyl-butan-2-ol. Drawing parallels from the synthesis of 4-bromo-2-methyl-2-butanol, a two-step approach is proposed:

-

Formation of the Organomagnesium Intermediate :

Methyl magnesium bromide reacts with a ketone precursor, such as 3-bromopropanoate, to form a tertiary alcohol. For example, in the synthesis of 4-bromo-2-methyl-2-butanol, methyl 3-bromopropanoate undergoes nucleophilic addition with methyl magnesium bromide in tetrahydrofuran (THF) at 0°C, yielding the alcohol after quenching with ammonium chloride. Adapting this to the target compound would require substituting the bromopropanoate with a phenyl-substituted ketone. -

Coupling with the Aromatic Component :

Introducing the 4-n-butylphenyl group necessitates electrophilic aromatic substitution or cross-coupling reactions. A Friedel-Crafts alkylation could attach the butyl chain to a phenyl ring, followed by functionalization to introduce the ketone group.

Critical Parameters :

-

Solvent : THF and diethyl ether are optimal for Grignard reactions due to their ability to stabilize the organomagnesium intermediate.

-

Temperature : Reactions are typically conducted at low temperatures (−20°C to 0°C) to mitigate side reactions.

-

Catalyst : Acidic workup (e.g., HCl or NH₄Cl) is essential for protonating the alkoxide intermediate.

Catalytic Hydrogenation of α,β-Unsaturated Ketones

A patent detailing the synthesis of 3-methyl-4-phenyl-2-butanone offers a transferable framework. The process involves:

-

Aldol Condensation :

2-butanone reacts with benzaldehyde in the presence of sulfuric acid (25–35% by mass) at 50–80°C to form an α,β-unsaturated ketone (3-methyl-4-phenyl-3-ene-2-butanone). For the target compound, substituting benzaldehyde with 4-n-butylbenzaldehyde would yield the corresponding unsaturated intermediate. -

Hydrogenation :

The unsaturated ketone undergoes hydrogenation using 5% Pd/C in methanol at 20–50°C under 0.4–0.5 MPa H₂ pressure, achieving >99% purity after distillation.

Optimization Insights :

-

Catalyst Loading : 5–20% Pd/C relative to substrate mass ensures complete reduction without over-hydrogenation.

-

Solvent Choice : Methanol and toluene are effective for dissolving the intermediate and facilitating gas-liquid diffusion.

Comparative Analysis of Methodologies

| Method | Starting Materials | Key Steps | Yield | Purity |

|---|---|---|---|---|

| Grignard Reaction | Methyl 3-bromopropanoate | Nucleophilic addition, workup | 60–75% | >95% |

| Hydrogenation | 2-butanone, benzaldehyde | Condensation, hydrogenation | ~44% | >99% |

Advantages of Hydrogenation Route :

Limitations :

-

Requires stringent temperature control to prevent polymerization.

Industrial-Scale Production Challenges

-

Cost of Pd/C Catalysts : High palladium costs necessitate efficient catalyst recovery systems.

-

Byproduct Formation : Undesired oligomers during condensation require advanced purification techniques (e.g., recrystallization in methanol at −15°C).

-

Safety Concerns : Exothermic reactions during Grignard reagent preparation demand rigorous temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, hydrocarbons

Substitution: Halogenated phenyl derivatives, nitro compounds

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-n-butylphenyl)-3-methyl-butan-2-ol exhibit antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Anti-Tubercular Activity

A study conducted on a series of compounds related to 4-phenyl piperidines demonstrated promising anti-tubercular activity. Although not directly tested, the structural analogs suggest that modifications in the side chains could lead to enhanced activity against Mycobacterium tuberculosis, indicating a pathway for future research involving this compound .

Fragrance Industry

Due to its pleasant aromatic properties, this compound is utilized in the fragrance industry. It serves as a key ingredient in perfumes and personal care products, providing a desirable scent profile.

Polymer Chemistry

The compound can also act as an intermediate in polymer synthesis, particularly in producing polyols for polyurethane foams. Its branched structure contributes to the flexibility and durability of the final products.

Case Study 1: Antimicrobial Efficacy

In a comparative study on phenolic compounds, this compound was evaluated alongside other alcohols for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated moderate effectiveness, warranting further investigation into its potential as an antimicrobial agent .

Case Study 2: Synthesis Optimization

A recent study optimized the synthesis of branched-chain alcohols through novel catalytic methods. The researchers successfully synthesized this compound with improved yields using environmentally friendly solvents and conditions, showcasing its feasibility for large-scale production .

Mechanism of Action

The mechanism of action of 2-(4-n-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substitution Variants

Compounds with modified aryl substituents highlight the impact of functional groups on molecular properties:

a) 2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol (CAS 1443303-16-9)

- Molecular Formula : C₁₂H₁₇FO₂

- Molecular Weight : 212.26 g/mol

- Substituents : Fluorine (electron-withdrawing) at the 4-position and methoxy (electron-donating) at the 2-position.

- The tertiary alcohol backbone is retained, suggesting similar steric hindrance to the target compound .

b) (2S)-4-(4-Chloro-3-methoxyphenyl)butan-2-ol (CAS 2227785-87-5)

- Molecular Formula : C₁₁H₁₅ClO₂

- Molecular Weight : 214.69 g/mol

- Substituents : Chlorine (electron-withdrawing) at the 4-position and methoxy at the 3-position.

- Implications: The chlorine atom increases molecular weight and may elevate boiling point compared to non-halogenated analogs. The stereospecific (2S) configuration could influence chiral recognition in synthetic or biological applications, a feature absent in the target compound’s unspecified stereochemistry .

Functional Group Variants

a) 4-Butylbenzoic Acid

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Substituents : Carboxylic acid (-COOH) replaces the tertiary alcohol.

- Implications : The acidic proton in the carboxylic acid group drastically increases water solubility and reactivity (e.g., salt formation) compared to the neutral tertiary alcohol in the target compound .

b) 4-Butylphenylboronic Acid

Aliphatic Alcohols

a) 2-Methyl-3-buten-2-ol (CAS 115-18-4)

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol

- Properties : Boiling point = 98–99°C, Density = 0.824 g/cm³.

- Comparison : The absence of an aromatic ring results in lower molecular weight, higher volatility, and lower density compared to aryl-substituted analogs like the target compound .

b) 3-Methyl-2-buten-1-ol (CAS 556-82-1)

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol

- Properties : Boiling point = 140°C, Density = 0.84 g/cm³.

- Comparison : The primary alcohol configuration and allylic structure enhance reactivity (e.g., oxidation to aldehydes), unlike the tertiary alcohol’s stability in the target compound .

Key Research Findings

Aryl Substitution Effects : The 4-n-butylphenyl group in the target compound likely increases hydrophobicity and molecular weight compared to aliphatic alcohols, reducing volatility and water solubility .

Halogen vs.

Functional Group Reactivity: Carboxylic acid or boronic acid derivatives (e.g., 4-butylbenzoic acid) offer distinct reactivity profiles, underscoring the tertiary alcohol’s relative inertness in non-acidic conditions .

Biological Activity

2-(4-n-Butylphenyl)-3-methyl-butan-2-ol is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to a phenyl ring and a secondary alcohol functional group, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate receptor or enzyme activity, leading to various biochemical effects. The precise mechanisms are still under investigation, but it is believed that the compound may act through:

- Receptor Binding : The compound may bind to specific receptors, altering their signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes.

Antimicrobial Activity

There is evidence that compounds with similar structures possess antimicrobial properties. For example, various alkaloids have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating potential for this compound to exhibit similar activities.

Case Studies

-

Cytotoxicity Assays : A study investigated the cytotoxic effects of various alkylated phenolic compounds on cancer cell lines. The results indicated that modifications in the alkyl chain significantly affected cytotoxicity, suggesting that this compound could be evaluated for similar properties.

Compound Cell Line IC50 (µM) Compound A MCF-7 1.5 Compound B U-937 0.8 - Antioxidant Activity : Another study focused on the antioxidant potential of phenolic compounds, revealing that those with longer alkyl chains exhibited enhanced activity due to increased lipophilicity. This suggests that this compound may also possess significant antioxidant properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-n-Butylphenyl)-3-methyl-butan-2-ol, and how should purity be validated?

- Methodology :

- Synthesis : Use Friedel-Crafts alkylation to introduce the 4-n-butylphenyl group, followed by Grignard addition to construct the tertiary alcohol moiety. Alternative routes may involve palladium-catalyzed coupling for aromatic functionalization .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

- Methodology :

- Extraction : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and water. Adjust pH to 3–4 for optimal recovery .

- Detection : LC-MS/MS with electrospray ionization (ESI) in positive mode. Use deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) to correct matrix effects .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., logP, pKa) of this compound be resolved?

- Methodology :

- Computational Modeling : Calculate logP using density functional theory (DFT) with software like Gaussian or COSMO-RS. Compare with experimental shake-flask or HPLC-derived values .

- Experimental Validation : Perform potentiometric titration for pKa determination. Use reversed-phase HPLC retention times to estimate logP via calibration with reference compounds .

Q. What strategies mitigate thermal degradation of this compound during GC-MS analysis?

- Methodology :

- Derivatization : Use BSTFA or MSTFA to silylate the hydroxyl group, reducing polarity and thermal lability.

- Instrumental Adjustments : Optimize injector temperature (≤250°C), use splitless mode, and shorten column runtime to minimize exposure to high temperatures .

Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodology :

- Structural Modifications : Synthesize analogs with variations in the phenyl ring (e.g., halogenation, alkyl chain length) and alcohol substituents (e.g., branching, stereochemistry) .

- Bioassays : Test antimicrobial or receptor-binding activity using standardized protocols (e.g., MIC assays for antimicrobial studies). Corrogate data with molecular docking simulations to identify critical interactions .

Data Contradiction & Validation

Q. How to address conflicting bioactivity data in studies of this compound across different cell lines?

- Methodology :

- Experimental Replication : Standardize cell culture conditions (e.g., passage number, media composition) and validate assays with positive/negative controls.

- Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based viability assays vs. ATP quantification) .

Safety & Stability

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.